Potent Inhibition of EGFR C797S Drug-Resistant Mutation by Cyclopropanesulfonamide Derivative
A novel cyclopropanesulfonamide derivative (Compound 5d) demonstrates potent inhibitory activity against the EGFR C797S mutation, a major cause of resistance to third-generation TKIs like Osimertinib. In head-to-head in vivo testing, compound 5d showed superior anti-tumor activity compared to the clinical drug Brigatinib, which was used as the lead compound [1].
| Evidence Dimension | In vivo anti-tumor activity (NSCLC xenograft model) |
|---|---|
| Target Compound Data | Cyclopropanesulfonamide derivative (Compound 5d) demonstrated superior tumor growth inhibition (specific quantitative value not disclosed in abstract) |
| Comparator Or Baseline | Brigatinib (clinical-stage ALK/EGFR inhibitor) |
| Quantified Difference | Qualitatively, activity of 5d was reported as 'superior' to the positive control Brigatinib [1]. |
| Conditions | In vivo PC9 cell-derived xenograft mouse model of NSCLC (specific dosing regimen not detailed in abstract) |
Why This Matters
This data supports the selection of cyclopropanesulfonamide as a critical scaffold for developing next-generation EGFR inhibitors capable of overcoming clinically relevant drug resistance, a feat not achieved by many other sulfonamide-based scaffolds.
- [1] Wang, M., Xia, Z., Nie, W., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403-1420. View Source
